molecular formula C13H13Cl2NO4S B2745074 2,5-dichloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide CAS No. 1226449-81-5

2,5-dichloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide

Cat. No. B2745074
CAS RN: 1226449-81-5
M. Wt: 350.21
InChI Key: KPEHSXZEWSDNCE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. It has been extensively researched for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. In

Scientific Research Applications

Biological Selectivity and Herbicide Activity

Research on related compounds, such as chlorsulfuron, highlights their significance in agricultural science, particularly in developing selective herbicides for cereal crops. Chlorsulfuron's ability to be metabolized rapidly by certain crops while remaining active against broadleaf plants underscores the importance of chemical structure in determining biological selectivity and environmental fate. Such studies lay the groundwork for developing herbicides that are effective yet minimize ecological impact (Sweetser, Schow, & Hutchison, 1982; Joshi, Brown, & Romesser, 1985).

Anticancer Research and Molecular Modeling

In medicinal chemistry and pharmacology, compounds with a benzenesulfonamide moiety have been explored for their potential anticancer properties. For instance, novel benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, with promising results suggesting their utility in designing new anticancer drugs. Molecular modeling and quantitative structure–activity relationship (QSAR) studies further elucidate the interactions between these compounds and biological targets, offering insights into drug design strategies (Tomorowicz et al., 2020).

properties

IUPAC Name

2,5-dichloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO4S/c1-8-2-5-12(20-8)11(17)7-16-21(18,19)13-6-9(14)3-4-10(13)15/h2-6,11,16-17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHSXZEWSDNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzenesulfonamide

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